molecular formula C8H4BrIO B2979457 5-Bromo-7-iodobenzofuran CAS No. 2227272-90-2

5-Bromo-7-iodobenzofuran

Cat. No. B2979457
CAS RN: 2227272-90-2
M. Wt: 322.927
InChI Key: UEHBZOMLTKPZIN-UHFFFAOYSA-N
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Description

5-Bromo-7-iodobenzofuran is a chemical compound with the molecular formula C8H4BrIO and a molecular weight of 322.93 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran core with bromine and iodine substituents .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 317.3±27.0 °C and a predicted density of 2.233±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

Regioselective Synthesis

The synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization showcases the chemical versatility of halogenated benzofuran derivatives. This method offers a direct pathway to these compounds, highlighting their potential in further chemical transformations and applications in material science or pharmaceuticals (Zheng et al., 2019).

Antimicrobial Activities

A study on the synthesis, characterization, and antimicrobial activities of 1-((5-Bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles demonstrated that halogenated benzofurans could serve as precursors to compounds with significant antibacterial properties. The derivatives exhibited considerable antimicrobial activity against both Gram-negative and Gram-positive bacterial strains, suggesting their potential in developing new antibacterial agents (Sanjeeva et al., 2021).

Biological Applications

Cytotoxicity Studies

Research into the synthesis and in vitro bioactivity of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid revealed that these compounds exhibit a range of cytotoxic activities against cancer cell lines. This study underscores the potential of halogenated benzofurans as scaffolds for developing novel anticancer agents, with specific derivatives showing high selectivity and potency against tumor cells (Popiołek et al., 2020).

Material Science and Environmental Studies

Photochemical Decomposition

The study on the photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water sheds light on the environmental behavior of brominated organic compounds. Understanding the degradation pathways of such substances is crucial for assessing their environmental impact and persistence. This research provides insights into the stability and photochemical properties of brominated flame retardants, including those structurally related to 5-bromo-7-iodobenzofuran (Eriksson et al., 2004).

Safety and Hazards

The safety data sheet for 5-Bromo-7-iodobenzofuran indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-bromo-7-iodo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHBZOMLTKPZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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